Target Engagement Profile in Orphan GPCR GPR151 Activator Screening at Scripps Research Institute
919761-16-3 was specifically selected and screened in a cell-based high-throughput primary assay (AID 1508602) to identify activators of the orphan G-protein coupled receptor GPR151 (also known as GPCR-2037 or Galanin receptor 4) at the Scripps Research Institute Molecular Screening Center . This assay context distinguishes 919761-16-3 from the vast majority of benzimidazole-benzamide derivatives that have not been profiled against this orphan GPCR target. The compound was also profiled in an AlphaScreen-based biochemical assay for FBW7 activators (AID 1259310), an AlphaScreen-based assay for MITF inhibitors (AID 1259374), and a Vanderbilt Screening Center assay for modulation of AMPAR-stargazin complexes (AID 1259245) . The assay panel reveals a multi-target screening fingerprint that is unique to this specific compound.
| Evidence Dimension | HTS assay panel coverage |
|---|---|
| Target Compound Data | Profiled in 4 distinct HTS assays: GPR151 activator (cell-based), FBW7 activator (AlphaScreen), MITF inhibitor (AlphaScreen), AMPAR-stargazin modulator |
| Comparator Or Baseline | Closest structural analogs (e.g., N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide): no publicly available HTS profiling data against these specific targets |
| Quantified Difference | Qualitative difference: 919761-16-3 has documented HTS profiling across 4 target assays; closest analogs have zero publicly reported screening data against these targets |
| Conditions | HTS screening at Scripps Research Institute Molecular Screening Center and Vanderbilt Screening Center; exact % activation/inhibition values not publicly available |
Why This Matters
For researchers seeking to deorphanize GPR151 or explore FBW7/MITF/AMPAR pathways, 919761-16-3 offers a pre-screened starting point with documented assay context, whereas purchasing an untested close analog would require de novo screening investment.
